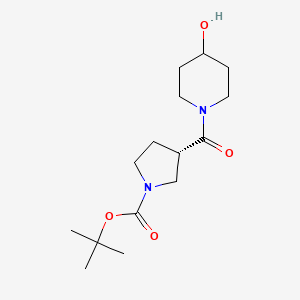
(S)-tert-butyl 3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate
描述
(S)-tert-butyl 3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate, also known as TBHP, is a synthetic compound that is used in a variety of scientific research applications. TBHP is a pyrrolidine derivative and is a widely used reagent in organic synthesis. It is a colorless, crystalline solid with a melting point of 79-80°C and a boiling point of 170°C. TBHP is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.
科学研究应用
(S)-tert-butyl 3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in drug discovery, and as a biochemical reagent in biochemistry. This compound is also used as a reagent in the synthesis of various pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and antibiotics. This compound is also used in the synthesis of various other compounds, including polymers, dyes, and surfactants.
作用机制
(S)-tert-butyl 3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate acts as a proton donor and is used as a catalyst in a variety of organic synthesis reactions. This compound is able to donate a proton to a substrate, which can then undergo a reaction with another molecule. This reaction can be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects when used in laboratory experiments.
实验室实验的优点和局限性
(S)-tert-butyl 3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound and is not known to be toxic. It is also a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments. However, this compound is not suitable for use in biological systems, as it is not known to have any significant biochemical or physiological effects.
未来方向
(S)-tert-butyl 3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate has a variety of potential future applications. It could be used as a reagent in the synthesis of new pharmaceuticals, polymers, and dyes. It could also be used as a catalyst in drug discovery, as it is able to donate a proton to a substrate. This compound could also be used as a reagent in the synthesis of new materials, such as polymers, surfactants, and dyes. Finally, this compound could be used as a reagent in the synthesis of new compounds, such as antibiotics and anticonvulsants.
属性
IUPAC Name |
tert-butyl (3S)-3-(4-hydroxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-7-4-11(10-17)13(19)16-8-5-12(18)6-9-16/h11-12,18H,4-10H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCCONCZZVKHRD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine](/img/structure/B1485815.png)
![N-[(1R,2R)-2-fluorocyclopentyl]cycloheptanamine](/img/structure/B1485818.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B1485819.png)
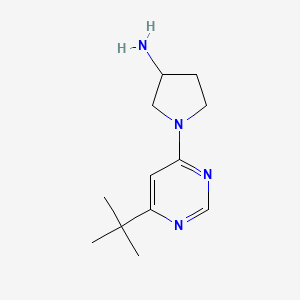


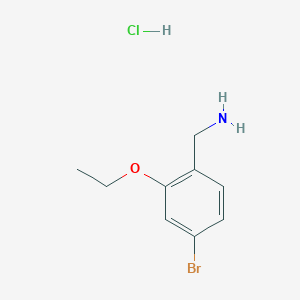
![4-({2-[4-(Diethylamino)phenyl]acetyl}amino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1485828.png)
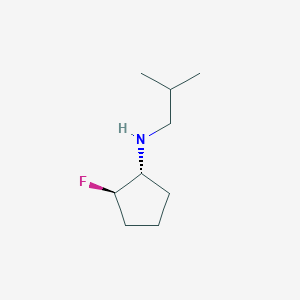
![(3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine](/img/structure/B1485830.png)
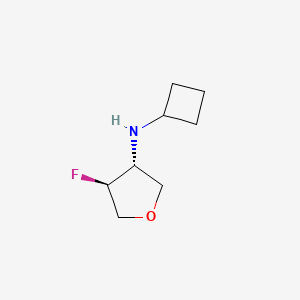
![N-[(1-fluorocyclopentyl)methyl]-3-methylaniline](/img/structure/B1485832.png)

![2-ethyl-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485834.png)